molecular formula C19H28N2O2 B5169929 N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide

N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide

Cat. No. B5169929
M. Wt: 316.4 g/mol
InChI Key: VSCIKQWFNMYRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide, commonly known as BMS-986177, is a novel small molecule that has gained attention due to its potential therapeutic applications in various diseases. It belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

BMS-986177 is a positive allosteric modulator of the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. BMS-986177 binds to a site on the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor that is distinct from the glutamate binding site. This binding results in an increase in the activity of the receptor, leading to enhanced synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
BMS-986177 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is important for cognitive function. BMS-986177 has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity may contribute to the anxiolytic and antidepressant effects of BMS-986177.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986177 is its high selectivity for the N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide receptor. This selectivity reduces the risk of off-target effects and makes it a valuable tool for studying the role of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide in various diseases. However, the synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques. Additionally, the high potency of BMS-986177 may make it difficult to achieve the desired concentration in in vitro experiments.

Future Directions

There are several potential future directions for research on BMS-986177. One area of interest is the use of BMS-986177 in the treatment of addiction. Preclinical studies have shown promising results in reducing cocaine and alcohol self-administration. Another area of interest is the use of BMS-986177 in the treatment of neurodegenerative diseases. BMS-986177 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of other positive allosteric modulators of N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)ethanediamide based on the structure of BMS-986177. These compounds may have improved pharmacokinetic properties and therapeutic efficacy.

Synthesis Methods

The synthesis of BMS-986177 involves a multistep process that starts with the reaction of 3-methylphenylacetonitrile and tert-butylcyclohexanone to form tert-butyl(4-tert-butylcyclohexyl)acetate. This intermediate is then converted to the corresponding acid and reacted with ethylenediamine to give BMS-986177. The synthesis of BMS-986177 is a complex process that requires expertise in organic chemistry and purification techniques.

Scientific Research Applications

BMS-986177 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. BMS-986177 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. Additionally, BMS-986177 has been investigated for its potential use in the treatment of addiction, such as cocaine and alcohol addiction.

properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13-6-5-7-16(12-13)21-18(23)17(22)20-15-10-8-14(9-11-15)19(2,3)4/h5-7,12,14-15H,8-11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCIKQWFNMYRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.